molecular formula C17H22N2O5S B585932 (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate CAS No. 934495-38-2

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate

Cat. No.: B585932
CAS No.: 934495-38-2
M. Wt: 366.432
InChI Key: RKELBFSJSQMTLO-QRPNPIFTSA-N
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Description

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl ester group, a hydrazine moiety, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of (S)-Ethyl 4-bromobenzoate: This can be achieved by the esterification of 4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate: The bromine atom in (S)-Ethyl 4-bromobenzoate is substituted with a hydrazine group through a nucleophilic substitution reaction. This step requires the use of hydrazine hydrate as the nucleophile and a suitable solvent such as ethanol or methanol.

    Conversion to Benzenesulfonate Salt: The final step involves the reaction of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate with benzenesulfonic acid to form the benzenesulfonate salt. This reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azobenzene derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Azobenzene derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-hydrazinylethyl)benzoate
  • Methyl 4-(1-hydrazinylethyl)benzoate
  • Propyl 4-(1-hydrazinylethyl)benzoate

Uniqueness

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate is unique due to its specific stereochemistry and the presence of the benzenesulfonate group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H22_{22}N2_2O5_5S
  • CAS Number : 337924-42-2

The compound features a hydrazine moiety, which is known for its reactivity and biological significance, particularly in the context of drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. By inhibiting LSD1, the compound can potentially alter gene expression patterns associated with cancer progression and other diseases .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of LSD1
AntimicrobialPotential effects on bacterial growth

Case Studies

  • LSD1 Inhibition : A study demonstrated that hydrazine-based compounds could effectively inhibit LSD1, leading to increased levels of histone methylation and subsequent changes in gene expression associated with tumor suppression .
  • Antimicrobial Activity : Preliminary investigations have suggested that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific bacterial strains .
  • Cytotoxicity Assays : In vitro assays showed that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

benzenesulfonic acid;ethyl 4-[(1S)-1-hydrazinylethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELBFSJSQMTLO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@H](C)NN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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